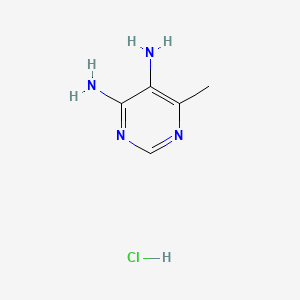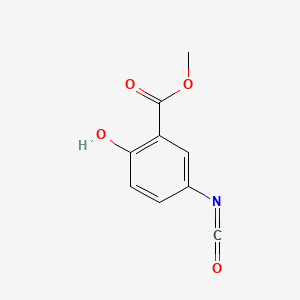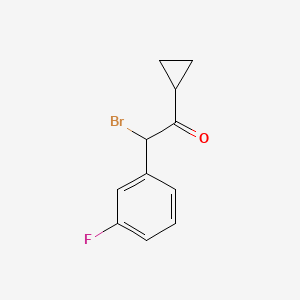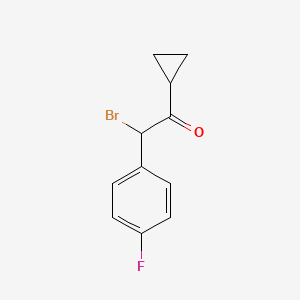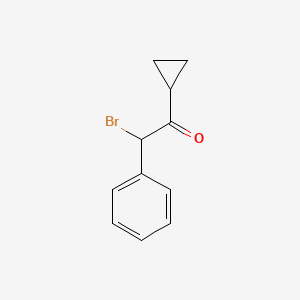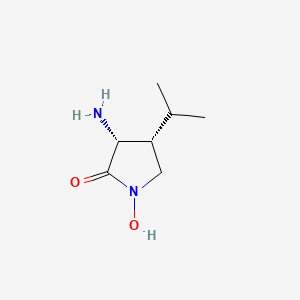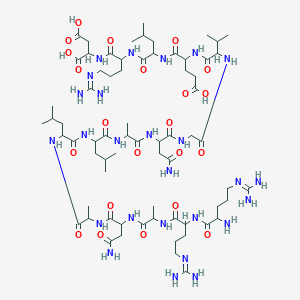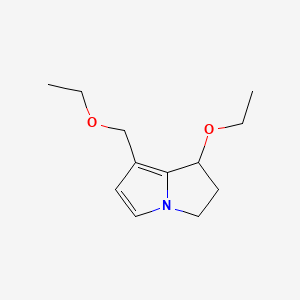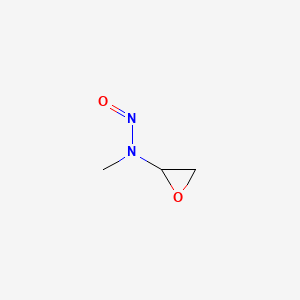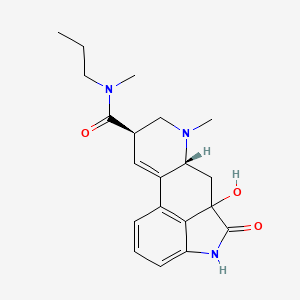
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal” is a biochemical compound with the molecular formula C25H38O7 and a molecular weight of 450.573 . It is an analogue of the compound Prednisone and exhibits anti-inflammatory properties .
Molecular Structure Analysis
The IUPAC name for this compound is (8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-11,17-diol . The exact molecular structure can be found in the referenced link .Physical And Chemical Properties Analysis
The compound has a melting point of 177-182 °C and a predicted boiling point of 614.6±55.0 °C. Its predicted pKa value is 14.52±0.70 .Scientific Research Applications
Synthesis and Stereochemistry
- The structure of a microbiological hydroxylation product of 17α,21-dihydroxy-9β,10α-pregn-4-ene-3,20-dione was identified as 11α,17α,21-trihydroxy-9β, 10α-pregn-4-ene-3,20-dione, which is important in the study of adrenocortical hormones (Smit & Bakker, 2010).
Hormonal Synthesis
- Research shows the synthesis of 18,19-dihydroxycorticosterone from a related compound, highlighting its role in understanding corticosteroid synthesis (Harnik et al., 1986).
Identification in Biological Fluids
- The identification of pregn-4-ene-3,20-dione and 20α-hydroxy-pregn-4-en-3-one in the ovarian venous blood of rabbits provides insights into ovarian steroidogenesis (Simmer et al., 1963).
Metabolic Pathways
- Research on the conversion of tritiated-18-hydroxy-corticosterone to aldosterone by human cortico-adrenal gland slices contributes to understanding aldosterone synthesis (Pasqualini, 1964).
Steroid Analysis Methods
- A method developed for the simultaneous measurement of main C-21 corticosteroids characterizes various steroid hormones, including 11β,17α,21-trihydroxypregn-4-ene-3,20-dione (Klein et al., 1972).
Enzymatic Reactions
- Research on 3β-hydroxysteroid dehydrogenase: delta5-isomerase from human placenta provides evidence for the conversion of pregnenolone to progesterone, a crucial step in steroid metabolism (Edwards et al., 1976).
Oxidation Studies
- Investigations into the oxidation of pregn-4-ene-3,20-dione (progesterone) contribute to understanding steroid chemistry and transformations (Barton & Doller, 1991).
Receptor Research
- The characterization and assay of progesterone receptor in human mammary carcinoma, using [3H]Pregn-4-ene-3,20-dione, aids in understanding hormone-receptor interactions in cancer research (Pichon & Milgrom, 1977).
properties
CAS RN |
134354-11-3 |
|---|---|
Molecular Formula |
C25H38O7 |
Molecular Weight |
454.596 |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,2/'-1,3-dioxolane]-11,17-diol |
InChI |
InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18-,19-,20+,21-,22-,24+/m0/s1/i14D2,19D,20D |
InChI Key |
FPKBNDCCFKYHDT-HUTIETSVSA-N |
SMILES |
CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 |
synonyms |
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 Cyclic 3,20-Bis(1,2-ethanediyl Acetal); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



